molecular formula C15H22O B193395 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone CAS No. 2607-52-5

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

Cat. No.: B193395
CAS No.: 2607-52-5
M. Wt: 218.33 g/mol
InChI Key: JJQCWPWUHZFKBN-UHFFFAOYSA-N
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Description

This compound is known for its role in causing haemorrhages in rats due to its interference with the vitamin K redox cycle . It is a highly reactive compound with significant implications in toxicology and pharmacology.

Biochemical Analysis

Biochemical Properties

BHT-quinone methide interacts with various biomolecules, including enzymes and proteins. It has been found to inhibit phylloquinone epoxide reductase, an enzyme involved in the vitamin K redox cycle . This interaction is believed to be one of the key biochemical reactions involving BHT-quinone methide .

Cellular Effects

BHT-quinone methide has been shown to have significant effects on cellular processes. In animal studies, it has been found to cause a decrease in blood coagulation factors II (prothrombin), VII, IX, and X in a dose-dependent manner . This suggests that BHT-quinone methide may influence cell signaling pathways and gene expression related to blood coagulation .

Molecular Mechanism

The molecular mechanism of BHT-quinone methide involves its interaction with enzymes and other biomolecules at the molecular level. It is believed to disturb the vitamin K redox cycle, which is crucial for the synthesis of several blood coagulation factors . This disturbance is likely due to the inhibition of phylloquinone epoxide reductase by BHT-quinone methide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BHT-quinone methide have been observed to change over time. For instance, a decrease in blood coagulation factors was observed 48 hours after administration of BHT-quinone methide in animal studies . This suggests that BHT-quinone methide may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of BHT-quinone methide have been found to vary with dosage in animal models. In rats, it caused a decrease in blood coagulation factors in a dose-dependent manner . At high doses, BHT-quinone methide has been associated with hemorrhages in rats .

Metabolic Pathways

BHT-quinone methide is involved in the vitamin K redox cycle, a metabolic pathway crucial for the synthesis of several blood coagulation factors . It is believed to disturb this pathway by inhibiting the enzyme phylloquinone epoxide reductase .

Preparation Methods

The synthesis of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone typically involves the oxidation of butylated hydroxytoluene. . Industrial production methods may vary, but they generally involve similar oxidative processes to ensure the formation of the desired quinone methide structure.

Chemical Reactions Analysis

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone is unique due to its specific structure and reactivity. Similar compounds include:

These compounds share structural similarities but differ in their reactivity and biological effects.

Properties

IUPAC Name

2,6-ditert-butyl-4-methylidenecyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9H,1H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQCWPWUHZFKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C)C=C(C1=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180707
Record name 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2607-52-5
Record name 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DI-TERT-BUTYL-4-METHYLENE-2,5-CYCLOHEXADIENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49860VI52B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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